4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-2-amine core with chlorine and methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenyl group with a chloropyrimidin-2-amine derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Large-scale production often involves optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of chlorinated phenols or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidin-2-amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine is used to study enzyme inhibition and protein interactions. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be exploited to design drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride
4-Chloro-3-methylphenol (p-Chlorocresol)
4-Chloro-6-(2-methylphenyl)pyrimidin-2-amine
Uniqueness: 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine is unique due to its specific arrangement of chlorine and methyl groups on the phenyl ring, which influences its reactivity and biological activity. This structural difference sets it apart from other similar compounds and contributes to its distinct properties and applications.
Properties
IUPAC Name |
4-chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c1-6-7(3-2-4-8(6)12)9-5-10(13)16-11(14)15-9/h2-5H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXSTBMUUZLQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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